![molecular formula C21H20ClN7O2 B2677765 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide CAS No. 1172480-68-0](/img/structure/B2677765.png)
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The compound contains a pyrazole ring bound to a phenyl group, forming a phenylpyrazole skeleton . It also contains a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms .Chemical Reactions Analysis
The compound has been involved in one-pot multicomponent reactions . In these reactions, multiple reactants combine in a single reaction step to form complex products. This type of reaction is often used in the synthesis of heterocyclic compounds .科学的研究の応用
Synthesis and Anticancer Activity
A novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. These compounds demonstrate significant cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies highlight the importance of specific substituents in enhancing the compounds' anticancer efficacy (Rahmouni et al., 2016).
Antimicrobial and Anticancer Agents
Another research focus has been on the development of pyrazole derivatives with potential antimicrobial and anticancer activities. These compounds have been synthesized and characterized, showing higher anticancer activity against certain cancer cell lines compared to doxorubicin, a reference drug. Additionally, these derivatives exhibit good to excellent antimicrobial activity, suggesting their dual-functional therapeutic potential (Hafez et al., 2016).
Antitumor and Antimicrobial Activities
Research has also been conducted on enaminones used as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. These studies emphasize the versatility of pyrazolopyrimidine frameworks in generating compounds with promising biological activities. The synthetic pathways and biological evaluations underline the potential of these derivatives in developing new therapeutic agents (Riyadh, 2011).
Adenosine Receptor Affinity
Further investigations into pyrazolo[3,4-d]pyrimidines have revealed their affinity for A1 adenosine receptors, showcasing a different aspect of their biological relevance. These compounds, through structural modifications, have shown varied activities at adenosine receptor subtypes, offering insights into their potential utility in modulating receptor-mediated physiological processes (Harden et al., 1991).
Antimicrobial Agents
A unique approach to synthesizing pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, aiming at antimicrobial applications, has been documented. These compounds have shown potent activity against various microbial strains, highlighting their potential as new antimicrobial agents. The synthetic strategies and biological assessments provide valuable information for the development of novel antimicrobials (El-ziaty et al., 2016).
特性
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN7O2/c1-12-10-17(24-19(30)13-4-2-3-5-13)29(27-12)21-25-18-16(20(31)26-21)11-23-28(18)15-8-6-14(22)7-9-15/h6-11,13H,2-5H2,1H3,(H,24,30)(H,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNXLPWZWSWYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2677683.png)
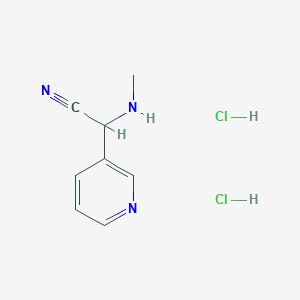
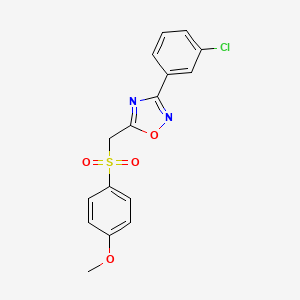
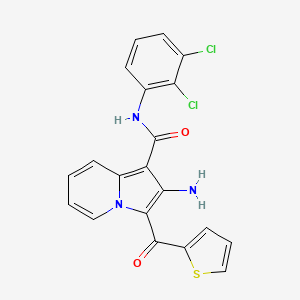
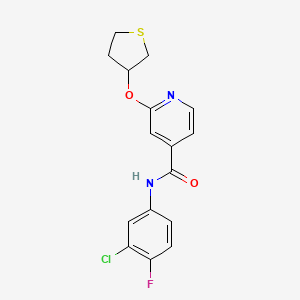
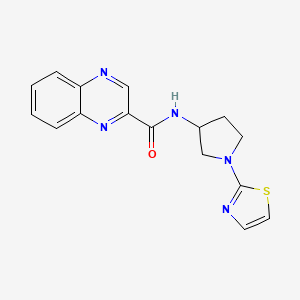
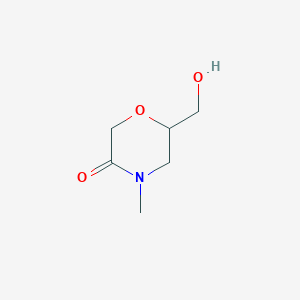
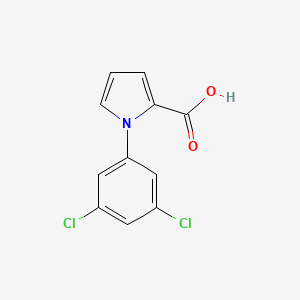
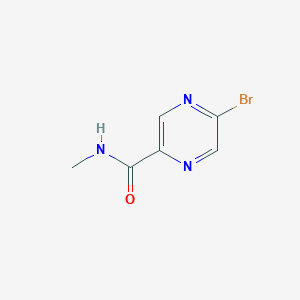
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2677696.png)
![1-Butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2677699.png)
![6-(4-chlorophenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2677701.png)
![methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate](/img/structure/B2677703.png)
![3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2677704.png)